molecular formula C8H11NO4S2 B362994 4-(Thiophene-2-sulfonylamino)-butyric acid CAS No. 379251-18-0

4-(Thiophene-2-sulfonylamino)-butyric acid

Cat. No.: B362994
CAS No.: 379251-18-0
M. Wt: 249.3g/mol
InChI Key: GELHFEHOFVTARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophene-2-sulfonylamino)-butyric acid is an organic compound that features a thiophene ring substituted with a sulfonylamino group at the 2-position and a butyric acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

4-(Thiophene-2-sulfonylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Similar structure but lacks the butyric acid moiety.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group but lacks the sulfonylamino group.

    4-(Thiophene-2-yl)-butyric acid: Similar structure but lacks the sulfonylamino group.

Uniqueness

4-(Thiophene-2-sulfonylamino)-butyric acid is unique due to the presence of both the sulfonylamino group and the butyric acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(thiophen-2-ylsulfonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELHFEHOFVTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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